[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane
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Overview
Description
[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane is an organotin compound featuring a trimethylstannane group attached to a thiophene-based structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane typically involves the following steps:
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Formation of the Thiophene Core: : The initial step involves the synthesis of the thiophene core. This can be achieved through the Stille coupling reaction, where a thiophene derivative is coupled with a stannane reagent in the presence of a palladium catalyst.
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Hexylation: : The thiophene core is then functionalized with a hexyl group. This can be done via a Grignard reaction, where hexylmagnesium bromide reacts with the thiophene derivative to introduce the hexyl group at the desired position.
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Stannylation: : Finally, the trimethylstannane group is introduced through a stannylation reaction. This involves the reaction of the hexylated thiophene derivative with trimethyltin chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthesis process. This might involve the use of continuous flow reactors and automated synthesis equipment to handle large volumes of reagents and products efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can also occur, typically targeting the stannane group. Reducing agents such as lithium aluminum hydride can convert the trimethylstannane group to a simpler tin hydride.
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Substitution: : The compound can participate in substitution reactions, where the trimethylstannane group is replaced by other functional groups. This can be achieved using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tin hydrides.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, [5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
While direct biological applications are less common, derivatives of this compound could be explored for their potential biological activity. For example, thiophene derivatives have been studied for their antimicrobial and anticancer properties.
Medicine
In medicine, the compound’s derivatives might be investigated for their potential use in drug development, particularly in the design of new therapeutic agents that target specific biological pathways.
Industry
In industry, this compound is of interest for its electronic properties. It can be used in the development of organic semiconductors, which are crucial components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism by which [5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane exerts its effects depends on its application. In electronic devices, its role is primarily structural, contributing to the formation of conductive pathways. The thiophene rings facilitate π-π stacking interactions, enhancing charge transport properties. The trimethylstannane group can influence the compound’s solubility and processability, making it easier to incorporate into various device architectures.
Comparison with Similar Compounds
Similar Compounds
[5-(5-bromo-2-thienyl)thiophen-2-yl]-trimethylstannane: Similar structure but with a bromine atom instead of a hexyl group.
[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-trimethylsilane: Similar structure but with a trimethylsilane group instead of a trimethylstannane group.
[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-trimethylgermane: Similar structure but with a trimethylgermane group instead of a trimethylstannane group.
Uniqueness
The uniqueness of [5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane lies in its combination of a hexyl-substituted thiophene core with a trimethylstannane group. This specific combination imparts unique electronic properties, making it particularly suitable for applications in organic electronics. The hexyl group enhances solubility and processability, while the trimethylstannane group can participate in further functionalization reactions, providing versatility in material design.
Properties
Molecular Formula |
C21H28S3Sn |
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Molecular Weight |
495.4 g/mol |
IUPAC Name |
[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C18H19S3.3CH3.Sn/c1-2-3-4-5-7-14-9-10-17(20-14)18-12-11-16(21-18)15-8-6-13-19-15;;;;/h6,8-12H,2-5,7H2,1H3;3*1H3; |
InChI Key |
BNATYTRRFRKMGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)[Sn](C)(C)C |
Origin of Product |
United States |
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